N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide
Description
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring and an ethoxyethoxy group attached to another benzamide structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-10-11-24-18-9-5-7-16(13-18)19(22)20-17-8-4-6-15(12-17)14(2)21/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRZTGCPWQPYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide typically involves a multi-step process:
Acetylation: The initial step involves the acetylation of a phenyl ring using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of Ethoxyethoxy Group: The next step involves the introduction of the ethoxyethoxy group through an etherification reaction. This can be achieved by reacting the intermediate with ethylene glycol and an appropriate dehydrating agent like toluene sulfonic acid.
Amidation: The final step is the formation of the benzamide structure through an amidation reaction. This involves reacting the intermediate with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
Scientific Research Applications
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide can be compared with other benzamide derivatives:
N-(3-acetylphenyl)-3-(2-methoxyethoxy)benzamide: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group, leading to different chemical properties and reactivity.
N-(3-acetylphenyl)-3-(2-propoxyethoxy)benzamide: Contains a propoxyethoxy group, which may result in different solubility and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
